Retinal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYCYZXNIZJOKI-OVSJKPMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025998 | |
| Record name | Retinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Retinal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001358 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
116-31-4, 472-86-6, 514-85-2 | |
| Record name | Retinal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retinal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | retinal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=626581 | |
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| Record name | retinal | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 13-cis-Retinal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | retinal | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Retinal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Retinal, 13-cis- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Retinal, 9-cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Retinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Retinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.760 | |
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| Record name | RETINAL, ALL-TRANS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR725D715M | |
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| Record name | Retinal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001358 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
63 °C | |
| Record name | Retinal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001358 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
All Trans Retinal in Visual System Physiology
Photoreceptor Outer Segment Events
The initial events of the canonical visual cycle, triggered by light absorption, take place within the outer segments of photoreceptor cells annualreviews.orgphotobiology.infonih.gov. These segments contain stacks of membranous discs where visual pigments are located photobiology.info.
Photoisomerization of 11-cis-Retinal (B22103) within Rhodopsin
Vision begins when a photon of light is absorbed by a visual pigment molecule, such as rhodopsin in rods or cone opsins in cones photobiology.infonews-medical.net. Visual pigments are composed of a protein moiety (opsin) covalently bound to the chromophore, 11-cis-retinal annualreviews.orgphotobiology.infonews-medical.net. The absorption of light induces an ultrafast photoisomerization of the 11-cis-retinal chromophore to its all-trans configuration photobiology.infopnas.orgresearchgate.netijabbr.commsu.ru. This change in the chromophore's geometry is the primary photochemical event that initiates the phototransduction cascade, converting light energy into a biochemical signal photobiology.infopnas.orgijabbr.compnas.org.
All-trans-Retinal Release from Opsin
Following photoisomerization, the all-trans-retinal molecule undergoes conformational changes within the opsin binding pocket, leading to the activation of the opsin protein uconn.edu. Subsequently, the covalent Schiff base linkage connecting all-trans-retinal to a lysine (B10760008) residue (Lys296 in bovine rhodopsin) in the opsin is hydrolyzed pnas.orguconn.edunih.govresearchgate.net. This hydrolysis results in the release of all-trans-retinal from the opsin, leaving behind the light-insensitive apo-opsin annualreviews.orgphotobiology.infopnas.orgnih.gov. The release of all-trans-retinal is a necessary step to make the opsin available for regeneration with a fresh molecule of 11-cis-retinal nih.govarvojournals.org.
Reduction to All-trans-Retinol by Retinol (B82714) Dehydrogenases (RDHs)
Upon its release into the photoreceptor outer segment cytoplasm, all-trans-retinal is rapidly reduced to all-trans-retinol photobiology.infonih.govpnas.orgnih.gov. This crucial step is catalyzed by a group of enzymes known as retinol dehydrogenases (RDHs) photobiology.infopnas.orgnih.govpnas.orgmdpi.com. This reduction marks the beginning of the process to recycle the chromophore back to its 11-cis form annualreviews.orgpnas.orgnih.gov.
Specific RDH Isoforms (e.g., RDH8, RDH12)
Several RDH isoforms are involved in the reduction of all-trans-retinal in the retina, with RDH8 and RDH12 being particularly important in photoreceptor cells news-medical.netpnas.orgmdpi.comarvojournals.org. RDH8 is primarily located in the photoreceptor outer segments, while RDH12 is found in the photoreceptor inner segments pnas.orgarvojournals.orgtandfonline.com. These enzymes provide most of the all-trans-retinal reductase activity in the photoreceptors arvojournals.org. Research indicates that RDH8 accounts for a significant portion of this activity pnas.org. While both are involved, studies in mice suggest that RDH8 may play a more dominant role in the clearance of all-trans-retinal in the retina compared to RDH12 pnas.org. However, RDH12 is also considered a key component in clearing free all-trans-retinal, preventing the accumulation of toxic byproducts pnas.orgarvojournals.orgtandfonline.com.
Reduction to All-trans-Retinol by Retinol Dehydrogenases (RDHs)
Interphotoreceptor Space Dynamics
Following photoisomerization, all-trans-retinal is released from the opsin protein in the photoreceptor outer segment. wikipedia.orgphotobiology.info It is then rapidly reduced to all-trans-retinol by all-trans-retinol dehydrogenases in the photoreceptor. wikipedia.orgphotobiology.infonih.gov This conversion to all-trans-retinol is important for its transport and subsequent processing in the RPE. nih.gov The interphotoreceptor space (IPS) is the extracellular matrix located between the photoreceptor outer segments and the RPE. nih.govarvojournals.org This space serves as a conduit for the movement of retinoids between these two cell types. nih.govarvojournals.org
Interphotoreceptor retinoid-binding protein (IRBP), also known as retinol binding protein 3 (RBP3), is a major soluble protein found in the interphotoreceptor matrix. nih.govarvojournals.orgfrontiersin.org IRBP is a specialized lipophilic carrier that plays a significant role in facilitating the transport of retinoids, including all-trans-retinol, through the aqueous environment of the IPS. nih.govfrontiersin.orgnih.govarvojournals.org Retinoids have low aqueous solubility, making carrier proteins like IRBP essential for their efficient movement. nih.gov
IRBP binds to both the all-trans and 11-cis isomers of retinal and retinol. nih.gov It is believed to promote the transfer of all-trans-retinol from photoreceptors to the RPE and 11-cis-retinal from the RPE back to the photoreceptors. nih.govnih.gov While the precise role of IRBP in the visual cycle has been a subject of research, studies in mice lacking IRBP have indicated delayed transfer of retinoids between the RPE and photoreceptors, affecting the regeneration of visual pigments. nih.gov IRBP's ability to bind to the pericellular matrix of cone outer segments and Müller cell villi also suggests a role in the targeted trafficking of retinoids in the cone visual cycle. arvojournals.org
This compound Pigment Epithelium (RPE) Processing
Upon reaching the RPE, all-trans-retinol is taken up by the RPE cells. photobiology.infonih.gov Within the RPE, a series of enzymatic reactions occur to convert all-trans-retinol into 11-cis-retinal. nih.govphotobiology.infonih.gov This processing is critical for regenerating the visual chromophore and sustaining the visual cycle. nih.govnih.gov
The first committed step in the RPE processing of all-trans-retinol is its esterification to form all-trans-retinyl esters. photobiology.infonih.govdtic.mil This reaction is primarily catalyzed by lecithin:retinol acyltransferase (LRAT). photobiology.infonih.govdtic.mil LRAT is a membrane-associated enzyme located in the endoplasmic reticulum of RPE cells. nih.govdtic.mil It catalyzes the transfer of a fatty acid (typically palmitate) from phosphatidylcholine to all-trans-retinol, forming all-trans-retinyl ester. photobiology.infonih.govdtic.milpnas.org
All-trans-retinyl esters serve as the main storage form of retinoids in the eye, accumulating in lipid droplets within the RPE known as retinosomes. photobiology.infonih.govtaylorandfrancis.com This storage is important because vitamin A alcohols and aldehydes can be toxic at high concentrations. nih.gov The formation of this retinyl ester pool is also considered a driving force for subsequent reactions in the visual cycle, as these esters are the required substrate for the isomerization step. photobiology.infonih.gov Research using cultured RPE cells has demonstrated the accumulation of all-trans-retinyl esters upon incubation with all-trans-retinol, and this esterification is inhibited by LRAT inhibitors. nih.govdtic.mil
An example of data demonstrating LRAT activity can be seen in studies using RPE cell homogenates incubated with all-trans-retinol, where the production of all-trans-retinyl esters is observed. nih.govdtic.mil The rate of esterification is dependent on the amount of RPE protein present. dtic.mil
The pivotal step in regenerating the visual chromophore is the isomerization of all-trans-retinyl esters to 11-cis-retinol (B117599). nih.govwikipedia.orgnih.gov This reaction is catalyzed by RPE65, a key enzyme in the visual cycle. nih.govwikipedia.orgnih.gov
RPE65 (this compound Pigment Epithelium-specific 65 kDa protein) is an isomerohydrolase essential for vertebrate vision. nih.govwikipedia.orguniprot.orgresearchgate.net It is primarily located in the endoplasmic reticulum of RPE cells and functions as a chaperone and catalyst for the isomerization of all-trans-retinyl esters to 11-cis-retinol. nih.govuniprot.orgresearchgate.netnih.gov RPE65 specifically binds to all-trans-retinyl esters, making these hydrophobic molecules available for the isomerization reaction. pnas.orgnih.govebi.ac.uk This enzymatic activity is considered the rate-limiting step in the visual cycle. nih.govnih.govresearchgate.net
The reaction catalyzed by RPE65 involves both the cleavage of the ester bond in all-trans-retinyl ester and the isomerization of the all-trans double bond at the C11-C12 position to a cis configuration, yielding 11-cis-retinol and a free fatty acid. wikipedia.orguniprot.orgnih.gov The production of 11-cis-retinol by RPE65 is supported by cellular retinaldehyde-binding protein (CRALBP), which binds to 11-cis-retinoids and helps prevent product inhibition of RPE65. nih.govresearchgate.net
Studies have shown that mutations in the RPE65 gene can lead to severe this compound diseases, such as Leber congenital amaurosis, due to the disruption of the visual cycle and the inability to regenerate 11-cis-retinal. wikipedia.orgpnas.org
The precise chemical mechanism by which RPE65 catalyzes the isomerization of all-trans-retinyl esters is complex and has been the subject of ongoing research. Current hypotheses propose that the reaction involves a concerted ester cleavage and double-bond isomerization. pnas.orgpnas.org A prominent mechanistic hypothesis suggests the formation of a carbocation intermediate. pnas.orgpnas.orgnih.govwikipedia.org
In this proposed mechanism, RPE65, potentially assisted by an Fe(II) cofactor, facilitates the O-alkyl cleavage of the ester bond in the all-trans-retinyl ester. pnas.orgwikipedia.org This cleavage is thought to generate a carbocation intermediate on the retinyl moiety. pnas.orgnih.govwikipedia.org The conjugated polyene chain of the retinoid can stabilize this carbocation through delocalization of the positive charge. nih.govwikipedia.org This delocalization reduces the bond order along the polyene chain, thereby lowering the activation energy required for the trans-to-cis isomerization around the C11-C12 double bond. wikipedia.org
Another proposed mechanism involves a radical cation intermediate, also arising from oxidative conditions and stabilized by the polyene chain. pnas.orgnih.govresearchgate.net Experimental evidence, including studies using labeled retinoids and analysis of RPE65 activity, has contributed to the understanding and refinement of these mechanistic hypotheses. nih.gov
Data related to RPE65 activity often involves measuring the production of 11-cis-retinol from all-trans-retinyl esters in in vitro assays using RPE homogenates or purified RPE65. nih.govpnas.orgnih.gov Inhibition studies with specific compounds can also provide insights into the enzyme's mechanism. pnas.orgresearchgate.net
Here is a representation of typical data that might be presented in research studies on LRAT and RPE65 activity:
| Enzyme | Substrate | Product | Cell/Tissue Source | Key Finding |
| LRAT | All-trans-Retinol | All-trans-Retinyl Ester | Cultured Human iPS-RPE | Synthesized up to 2942 ± 551 pmol/mg protein. nih.gov |
| LRAT | All-trans-Retinol | All-trans-Retinyl Ester | ARPE-19 cells | Esterification is protein-dependent. dtic.mil |
| RPE65 | All-trans-Retinyl Ester | 11-cis-Retinol | Bovine RPE membranes | Essential for 11-cis-retinol biosynthesis. pnas.org |
| RPE65 | All-trans-Retinyl Palmitate | 11-cis-Retinol | Wild-type mouse RPE | Shows isomerase activity. nih.gov |
Oxidation of 11-cis-Retinol to 11-cis-Retinal by 11-cis-Retinol Dehydrogenases (11cRDHs)
The final enzymatic step in the regeneration of 11-cis-retinal within the canonical RPE visual cycle involves the oxidation of 11-cis-retinol to 11-cis-retinal. This reaction is catalyzed by a group of enzymes known as 11-cis-retinol dehydrogenases (11cRDHs) biologists.comnih.govresearchgate.net. These enzymes are crucial for providing the chromophore necessary for the regeneration of functional visual pigments.
Several members of the short-chain dehydrogenase/reductase (SDR) superfamily function as 11cRDHs. RDH5 is a prominent 11cRDH found abundantly in the RPE and plays a key role in this oxidative step nih.govnih.govnih.govarvojournals.org. Another enzyme, RDH10, has also demonstrated 11-cis-retinol dehydrogenase activity and may contribute to 11-cis-retinal synthesis, potentially compensating for the loss of RDH5 function in certain conditions nih.govnih.govarvojournals.org.
These 11cRDHs are typically membrane-bound proteins, with RDH5 primarily localized to the smooth endoplasmic reticulum in RPE cells biologists.com. The oxidation reaction commonly utilizes NAD+ as a cofactor, although some enzymes like RDH10 can also use NADP+, albeit often with lower efficiency in vitro nih.govarvojournals.org. The cellular retinaldehyde-binding protein (CRALBP), which binds 11-cis-retinoids, is thought to interact with 11cRDHs, potentially facilitating the presentation of 11-cis-retinol as a substrate and directing retinoid flow through the visual cycle nih.govarvojournals.org.
Delivery of 11-cis-Retinal for Visual Pigment Regeneration
Following its synthesis in the RPE or Müller cells, 11-cis-retinal must be efficiently transported to the outer segments of photoreceptor cells (rods and cones) to regenerate visual pigments nih.govoculogenetica.comresearchgate.netresearchgate.netnih.govnih.gov. This transport occurs across the interphotoreceptor matrix (IPM), the extracellular space between the RPE and the photoreceptors.
The interphotoreceptor retinoid-binding protein (IRBP) is a major soluble protein in the IPM and is believed to play a significant role in facilitating the movement of retinoids, including 11-cis-retinal, through this space oculogenetica.comresearchgate.netresearchgate.netnih.govarvojournals.orgbioscientifica.com. IRBP is thought to protect the hydrophobic retinoids during their transit and ensure their delivery to the appropriate cell types.
Upon reaching the photoreceptor outer segment, 11-cis-retinal enters the cell and binds to apo-opsin (the protein part of the visual pigment without the chromophore) to regenerate the functional visual pigment oculogenetica.comresearchgate.netannualreviews.org. The opsin itself acts as a sink, effectively pulling 11-cis-retinal into the photoreceptor and driving the regeneration process pnas.org. CRALBP, present in Müller cells and RPE, may also play a role in binding and making 11-cis-retinal available for transport or utilization nih.govnih.govarvojournals.orgpnas.orgphotobiology.info.
Non-Canonical Visual Cycle Pathways Involving All-trans-Retinal
While the RPE visual cycle is the primary pathway for regenerating 11-cis-retinal for rods and contributes to cone pigment regeneration, alternative, non-canonical pathways exist within the neural retina oculogenetica.comannualreviews.orgphotobiology.infonih.govfrontiersin.organnualreviews.org. These pathways are particularly important for supporting the high metabolic demands of cones, which function in bright light and require rapid visual pigment regeneration nih.govannualreviews.orgphotobiology.infonih.govpnas.org. All-trans-retinal, generated upon light exposure in cones, is a key intermediate in these pathways.
In the non-canonical visual cycle, all-trans-retinal released from bleached cone opsins is first reduced to all-trans-retinol within the cone photoreceptor itself nih.govoculogenetica.comannualreviews.orgphotobiology.infopnas.org. This reduction is efficiently carried out by retinol dehydrogenases (RDHs), such as RDH8, which is highly expressed in cone outer segments pnas.org. The resulting all-trans-retinol is then transported to adjacent Müller glial cells nih.govoculogenetica.comresearchgate.netannualreviews.orgphotobiology.info.
Role of this compound G protein-coupled receptor (RGR) in Light-Dependent Isomerization
The this compound G protein-coupled receptor (RGR) is an opsin-like protein found in the RPE and Müller glial cells nih.govfrontiersin.orgresearchgate.net. Unlike rod and cone opsins that bind 11-cis-retinal and are activated by light-induced isomerization to all-trans-retinal, RGR preferentially binds all-trans-retinal nih.govpnas.orgfrontiersin.orgresearchgate.net. A notable function of RGR is its ability to isomerize bound all-trans-retinal to 11-cis-retinal upon light illumination nih.govnih.govpnas.orgfrontiersin.orgresearchgate.netresearchgate.net.
This light-dependent photoisomerase activity of RGR is thought to contribute to the regeneration of the visual chromophore, particularly under conditions of light exposure nih.govnih.govpnas.orgfrontiersin.orgresearchgate.netresearchgate.net. RGR may supplement the activity of RPE65, the key isomerase in the canonical RPE cycle, or help process excess all-trans-retinal that accumulates during light exposure. RGR has also been shown to convert 13-cis-retinoids to all-trans-retinal, potentially helping to clear these isomers from the retina nih.govpnas.org. The precise physiological contribution and interplay of RGR with other visual cycle enzymes are areas of ongoing research.
Cone-Specific Retinoid Metabolism
Cones exhibit a distinct retinoid metabolism pathway that allows for faster regeneration of their visual pigment, crucial for high acuity vision in bright light nih.govannualreviews.orgphotobiology.infonih.govpnas.org. This cone-specific pathway works in parallel with the canonical RPE cycle and involves a close metabolic partnership with Müller glial cells oculogenetica.comresearchgate.netannualreviews.orgphotobiology.infonih.govfrontiersin.organnualreviews.orgpnas.org.
In this pathway, all-trans-retinol produced in cones is transported to Müller cells, where it is isomerized to 11-cis-retinol nih.govoculogenetica.comresearchgate.netannualreviews.orgphotobiology.info. This 11-cis-retinol is then transported back to the cones nih.govoculogenetica.comresearchgate.netnih.govannualreviews.orgphotobiology.info. Within the cones, the 11-cis-retinol is oxidized to 11-cis-retinal, the chromophore required for cone opsin regeneration nih.govoculogenetica.comnih.govbioscientifica.comannualreviews.orgphotobiology.infopnas.org. While 11-cis-retinol dehydrogenases are implicated in this oxidation, some studies suggest a highly efficient, cone-specific ALOL-coupling reaction that can produce 11-cis-retinal without requiring NADP+ as a cofactor pnas.org. This rapid intrathis compound cycle, supported by Müller glia, provides cones with a dedicated and efficient supply of chromophore, enabling their sustained function in bright light conditions.
Müller Glia Contributions to Retinoid Regeneration
Müller glial cells, the principal glial cells of the neural retina, play a vital role in the non-canonical visual cycle that supports cone function oculogenetica.comresearchgate.netannualreviews.orgphotobiology.infonih.govfrontiersin.organnualreviews.org. Their contributions are essential for the efficient regeneration of 11-cis-retinal within the retina itself.
Müller cells take up all-trans-retinol that is released from cone photoreceptors after light exposure nih.govoculogenetica.comresearchgate.netannualreviews.orgphotobiology.info. A key function of Müller glia in this pathway is the isomerization of all-trans-retinol to 11-cis-retinol nih.govoculogenetica.comresearchgate.netannualreviews.orgphotobiology.infofrontiersin.org. While the specific isomerase responsible was historically debated, dihydroceramide (B1258172) desaturase (DES1) has been suggested as a potential candidate involved in this equilibrium isomerization in Müller cells pnas.orgresearchgate.net.
Müller cells can also store 11-cis-retinol in the form of 11-cis-retinyl esters annualreviews.orgpnas.org. When needed, 11-cis-retinol is released from Müller cells and transported back to the adjacent cone photoreceptors nih.govoculogenetica.comresearchgate.netnih.govannualreviews.orgphotobiology.info. The expression of CRALBP in Müller cells is also significant, as this protein binds 11-cis retinoids and likely plays a role in their intracellular trafficking and availability for transport to cones nih.govnih.govpnas.orgphotobiology.info. Furthermore, Müller cells express RGR, contributing to the light-dependent production of 11-cis-retinal within the neural retina nih.govfrontiersin.orgresearchgate.net. The metabolic interplay between cones and Müller glia forms a crucial intrathis compound visual cycle pathway that complements the RPE cycle and is particularly important for maintaining cone-mediated vision.
Molecular and Cellular Impact of All Trans Retinal in Retinal Homeostasis and Dysfunction
All-trans-Retinal as an Opsin Agonist and Regulator
The visual process is initiated when light is absorbed by visual pigments in the photoreceptor cells of the retina. nih.gov These pigments consist of an opsin protein covalently bound to a chromophore, 11-cis-retinal (B22103). wikipedia.org The absorption of a photon triggers the isomerization of 11-cis-retinal to all-trans-retinal, a critical event that activates the opsin and initiates the phototransduction cascade. wikipedia.orgjfophth.com
Conformational Changes in Opsin Leading to Phototransduction Cascade Activation
The transformation of 11-cis-retinal to all-trans-retinal induces a conformational change in the opsin protein. jfophth.com This alteration in shape activates the opsin, which then interacts with and activates a G-protein called transducin. jfophth.comwikipedia.org The activated transducin, in turn, stimulates a phosphodiesterase that hydrolyzes cyclic GMP (cGMP). nih.gov This cascade of events ultimately leads to the closure of cGMP-gated ion channels in the photoreceptor cell membrane, causing hyperpolarization and a change in the rate of neurotransmitter release. wikipedia.orgnih.gov This electrical signal is the first step in visual perception. wikipedia.org The all-trans-retinal, having fulfilled its role as an agonist, is then released from the opsin. nih.gov
Notably, while 11-cis-retinal acts as an inverse agonist, deactivating the opsin, all-trans-retinal functions as an agonist, capable of activating the signaling cascade. nih.gov Studies have shown that all-trans-retinal can increase the activity of rod opsin significantly over its baseline state. nih.gov
Modulation of Photoreceptor Sensitivity
The presence and clearance of all-trans-retinal are crucial for modulating the sensitivity of photoreceptors to light. Following its release from photoactivated rhodopsin, all-trans-retinal must be efficiently removed from the photoreceptor outer segments to allow for the regeneration of the visual pigment. nih.gov This clearance is a relatively slow process, and any delay can lead to an accumulation of free all-trans-retinal. nih.gov
The accumulation of all-trans-retinal can act as an agonist, potentially leading to a state of light adaptation in the photoreceptor cell. nih.gov To maintain high sensitivity, especially in dim light conditions, all-trans-retinal is immediately reduced to all-trans-retinol within the photoreceptor to prevent back reactions and lower its effectiveness as an agonist before it is transported out of the cell. nih.gov
Consequences of All-trans-Retinal Accumulation
While essential for vision, the accumulation of all-trans-retinal can be detrimental to retinal health. nih.gov Inefficient clearance can lead to the formation of toxic byproducts that contribute to this compound degenerative diseases. nih.govnih.gov
Formation of Toxic Bisretinoids and Lipofuscin
When the clearance of all-trans-retinal is impaired, it can react with components of the photoreceptor outer segments to form toxic bisretinoids. arvojournals.org These bisretinoids are major components of lipofuscin, a fluorescent pigment that accumulates in the this compound pigment epithelium (RPE) with age and in certain this compound diseases. nih.govnih.gov
One of the most well-characterized bisretinoids is N-retinylidene-N-retinylethanolamine (A2E). nih.gov The biosynthesis of A2E is a multi-step process that begins with the reaction of all-trans-retinal with phosphatidylethanolamine (B1630911) (PE), a phospholipid abundant in photoreceptor outer segment membranes. pnas.orgmdpi.com This initial reaction forms N-retinylidene-phosphatidylethanolamine (NR-PE). nih.gov
Under conditions of all-trans-retinal accumulation, a second molecule of all-trans-retinal can react with NR-PE to form A2-phosphatidylethanolamine (A2-PE). researchgate.net Subsequent hydrolysis of A2-PE, likely within the phagolysosomes of the RPE cells after they have engulfed the shed photoreceptor outer segments, leads to the formation of A2E. nih.govresearchgate.net The accumulation of A2E in the RPE is associated with cellular dysfunction and is implicated in the pathogenesis of diseases like Stargardt disease and age-related macular degeneration. nih.govplos.org
| Intermediate Compound | Description |
| All-trans-retinal | The initial reactant, an aldehyde form of vitamin A. |
| Phosphatidylethanolamine (PE) | A phospholipid in the photoreceptor outer segment membrane. |
| N-retinylidene-phosphatidylethanolamine (NR-PE) | Formed from the reaction of one molecule of all-trans-retinal and one molecule of PE. |
| A2-phosphatidylethanolamine (A2-PE) | Formed from the reaction of NR-PE with a second molecule of all-trans-retinal. |
| N-Retinylidene-N-Retinylethanolamine (A2E) | The final toxic bisretinoid, formed after hydrolysis of A2-PE. |
In addition to the A2E pathway, all-trans-retinal can also undergo a condensation reaction with another molecule of all-trans-retinal to form an all-trans-retinal dimer (atRAL-dimer). nih.govpnas.org This dimer and its derivatives are also constituents of RPE lipofuscin. nih.gov Research has shown that in some models of this compound degeneration, the formation of atRAL-dimer-phosphatidylethanolamine can be more abundant than A2E. pnas.org
The formation of the all-trans-retinal dimer series represents an alternative pathway for all-trans-retinal metabolism when its normal clearance through the visual cycle is overwhelmed. nih.gov While the dimer itself may be less cytotoxic than its precursor, all-trans-retinal, its accumulation and subsequent photooxidation can still contribute to this compound damage. nih.gov The all-trans-retinal dimer series includes unconjugated all-trans-retinal dimer, all-trans-retinal dimer-phosphatidylethanolamine, and all-trans-retinal dimer-ethanolamine. pnas.orgarvojournals.org
| Compound | Role in this compound Homeostasis/Dysfunction |
| All-trans-retinal dimer | A condensation product of two all-trans-retinal molecules. |
| All-trans-retinal dimer-phosphatidylethanolamine | A conjugate of the all-trans-retinal dimer and phosphatidylethanolamine. |
| All-trans-retinal dimer-ethanolamine | A derivative of the all-trans-retinal dimer series. |
Lipofuscin Deposition in RPE Cells
Lipofuscin is an aggregate of partially digested lipids and proteins that accumulates in the lysosomes of post-mitotic cells, including the RPE. nih.govarvojournals.org A major component of RPE lipofuscin is a group of bis-retinoid compounds derived from vitamin A aldehyde (this compound). arvojournals.orgnih.gov The formation of these lipofuscin precursors originates in the photoreceptor outer segments. nih.govmdpi.com
Upon photoisomerization of 11-cis-retinal to all-trans-retinal, the latter is released from photoactivated rhodopsin. nih.govnih.gov While most all-trans-retinal is reduced to all-trans-retinol for recycling, a portion can react with phosphatidylethanolamine (PE) to form N-retinylidene-PE. mdpi.comnih.gov This compound is a precursor to A2E, a well-characterized bis-retinoid component of lipofuscin. nih.govbiorxiv.org The accumulation of all-trans-retinal, particularly when its clearance is impaired, can therefore lead to increased formation of lipofuscin precursors and subsequent deposition in RPE cells. nih.govnih.gov Studies in mice lacking the enzyme retinol (B82714) dehydrogenase 8 (RDH8), which is responsible for reducing all-trans-retinal, show a modest increase in the rate of RPE lipofuscin and A2E accumulation, highlighting the contribution of elevated all-trans-retinal to this process. nih.govnih.gov
| Condition | Rate of A2E Accumulation (pmol/eye/month) | Rate of Lipofuscin Accumulation (BU/MP/month) |
|---|---|---|
| Dark-reared Rdh8-/- mice | 1.1 ± 0.2 | 9.1 ± 1.9 |
| Cyclic-light-reared Rdh8-/- mice | 1.7 ± 0.1 | 20.0 ± 2.7 |
Induction of Oxidative Stress
The accumulation of all-trans-retinal is a significant source of oxidative stress in the retina, a tissue already susceptible due to its high oxygen consumption and light exposure. nih.govmdpi.com This oxidative stress is a key factor in the pathogenesis of this compound degenerative diseases. osti.govnih.gov
All-trans-retinal is known to generate reactive oxygen species (ROS) in a dose-dependent manner. nih.gov It can mediate the generation of superoxide (B77818) radical anions and singlet oxygen, particularly when exposed to light. nih.govnih.gov Studies on human RPE cells have demonstrated that treatment with all-trans-retinal significantly increases the production of intracellular ROS. oup.comnih.gov This overproduction of ROS is a primary trigger for subsequent cellular damage and apoptosis. oup.comnih.gov
A key enzymatic source for ROS production induced by all-trans-retinal is NADPH oxidase. nih.govnih.gov This enzyme complex is a primary catalyst for superoxide production. nih.gov Research has shown that inhibiting NADPH oxidase can attenuate the ROS generation induced by all-trans-retinal. osti.govnih.govnih.gov For instance, the NADPH oxidase inhibitor apocynin has been found to partly reduce ROS generation in RPE cells treated with all-trans-retinal, indicating the involvement of this enzyme in the oxidative stress pathway. osti.govnih.gov The activation of NADPH oxidase appears to be a critical step in the cascade of events leading to photoreceptor degeneration. nih.gov
Mitochondria are both a major source and a target of ROS. All-trans-retinal-induced ROS has been shown to localize to the mitochondria and the endoplasmic reticulum. oup.comnih.govresearchgate.net The accumulation of all-trans-retinal leads to mitochondrial dysfunction, characterized by the loss of mitochondrial transmembrane potential. oup.comnih.gov This dysfunction further contributes to an increase in mitochondrial ROS production, creating a damaging feedback loop. nih.gov The resulting mitochondrial-dependent apoptotic pathways are a significant consequence of all-trans-retinal toxicity. osti.govnih.gov
The accumulation of all-trans-retinal and its condensation products, such as A2E, is a hallmark of aging in the retina and is implicated in age-related macular degeneration (AMD) and Stargardt's disease. nih.govoup.comnih.gov The chronic oxidative stress induced by all-trans-retinal contributes to the cellular damage observed in these conditions. nih.gov The resulting inflammation, mitochondrial dysfunction, and eventual RPE cell death are key pathological features of age-related this compound changes. osti.govfrontiersin.org
Endoplasmic Reticulum (ER) Stress Pathway Activation
In addition to oxidative stress, all-trans-retinal accumulation triggers stress in the endoplasmic reticulum (ER), the primary site for protein folding and secretion. The buildup of unfolded and misfolded proteins in the ER lumen, a condition known as ER stress, activates the unfolded protein response (UPR). oup.com
Studies have shown that all-trans-retinal treatment upregulates markers of ER stress in RPE cells, such as the molecular chaperone BiP. oup.comnih.gov This leads to the activation of specific UPR signaling pathways, including the PERK-eIF2α-ATF4 pathway. oup.comnih.gov The expression of downstream effectors of ER stress, such as ATF4 and CHOP, increases in a concentration-dependent manner following exposure to all-trans-retinal. oup.comnih.gov Persistent ER stress can ultimately lead to apoptosis, contributing to RPE cell degeneration. oup.comnih.gov Importantly, the generation of ROS by all-trans-retinal is considered an early trigger of this ER stress response. oup.comnih.gov
| atRAL Concentration | Effect on RPE Cells | Key Pathway Activated |
|---|---|---|
| Up to 5 µM | Tolerated without deleterious effects | N/A |
| Higher than 5 µM | Induces cell apoptosis | PERK-eIF2α-ATF4 signaling pathway |
Inflammatory Responses in this compound Cells (e.g., RPE, Microglia)
The accumulation of all-trans-retinal (atRAL) within the retina triggers significant inflammatory responses in this compound pigment epithelial (RPE) cells and microglia, the resident immune cells of the retina. This inflammatory cascade is a critical component of the pathogenesis of this compound degenerative diseases.
In RPE cells, an aberrant buildup of atRAL is a key factor in activating the NLR family pyrin domain containing 3 (NLRP3) inflammasome. mdpi.comresearchgate.netarvojournals.org This multi-protein complex, once activated, leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms. mdpi.comresearchgate.netarvojournals.orgresearchgate.net The release of these cytokines promotes an inflammatory microenvironment within the retina. The activation of the NLRP3 inflammasome by atRAL is linked to the generation of reactive oxygen species (ROS) from mitochondria and the release of cathepsins from lysosomes. mdpi.com This process can ultimately lead to RPE cell death through pyroptosis, a pro-inflammatory form of programmed cell death. mdpi.comarvojournals.org
Microglia, the primary immune sentinels of the central nervous system, including the retina, are also activated in response to atRAL-induced photoreceptor stress and death. nih.govnih.govnih.gov Dying photoreceptors release endogenous proteins that can act as damage-associated molecular patterns (DAMPs). These DAMPs can activate microglia through Toll-like receptor 4 (TLR4). nih.govnih.gov Activated microglia, in turn, increase their production and secretion of inflammatory chemokines and cytokines, such as CCL2, IL-1β, and tumor necrosis factor (TNF). nih.govnih.govnih.gov This microglial activation and subsequent release of inflammatory mediators can create a cytotoxic environment for RPE cells and further exacerbate photoreceptor cell death, contributing to a chronic inflammatory cycle that drives this compound degeneration. nih.govnih.gov
| Cellular Target | Key Inflammatory Pathway | Initiating Signal | Key Inflammatory Mediators | Consequence |
| RPE Cells | NLRP3 Inflammasome | All-trans-retinal accumulation, ROS production | IL-1β, IL-18 | Pyroptosis, Inflammation |
| Microglia | Toll-like Receptor 4 (TLR4) | Proteins from dying photoreceptors | CCL2, IL-1β, TNF | RPE cytotoxicity, Photoreceptor cell death |
Activation of Autophagic Cell Death Pathways
All-trans-retinal can induce autophagic cell death in human this compound pigment epithelial (RPE) cells, a process intricately linked to oxidative stress and endoplasmic reticulum (ER) stress. researchgate.netnih.gov Autophagy is a cellular recycling process that, when dysregulated, can lead to programmed cell death.
Excess atRAL in RPE cells provokes the production of mitochondria-associated reactive oxygen species (ROS). nih.gov This increase in oxidative stress is a key trigger for the activation of autophagy. The antioxidant N-acetylcysteine has been shown to attenuate the expression of autophagy markers, confirming the role of ROS in initiating this process. nih.gov
Furthermore, atRAL-induced oxidative stress can lead to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, causing ER stress. researchgate.netnih.gov This, in turn, activates the unfolded protein response (UPR), which can also trigger autophagy. researchgate.net
While autophagy can be a protective mechanism, excessive or prolonged activation in response to atRAL accumulation can lead to autophagic cell death. researchgate.netnih.gov Inhibition of autophagy has been demonstrated to ameliorate atRAL-induced cytotoxicity in RPE cells. nih.gov Interestingly, there appears to be a positive feedback loop where atRAL-activated autophagy enhances intracellular oxidative stress, further promoting RPE cell apoptosis. nih.gov
Phototoxicity and Light-Induced this compound Degeneration
All-trans-retinal is a potent photosensitizer, and its accumulation significantly contributes to phototoxicity and light-induced this compound degeneration. arvojournals.orgnih.govnih.govresearchgate.netnih.govnih.gov The phototoxic potential of atRAL stems from its ability to absorb light, particularly in the blue spectrum, and generate reactive oxygen species (ROS). nih.govnih.govnih.gov
Upon exposure to light, atRAL can initiate lipid peroxidation in the photoreceptor outer segments, which are rich in polyunsaturated fatty acids. arvojournals.orgnih.gov This oxidative damage to lipids can disrupt the integrity of cell membranes and lead to cell death. The removal of atRAL through its reduction to all-trans-retinol is a crucial protective mechanism against this light-induced damage. arvojournals.org
In conditions where the clearance of atRAL is impaired, such as in certain genetic this compound diseases, the retina becomes highly susceptible to light-induced damage. nih.govnih.gov Even moderate light exposure can exacerbate this compound degeneration in these cases. nih.gov The mechanism of atRAL-induced phototoxicity involves not only oxidative stress but also mitochondrial poisoning and the activation of caspase-dependent cell death pathways. researchgate.netnih.gov
| Factor | Mechanism | Consequence |
| All-trans-retinal | Photosensitizer, absorbs light energy | Generates Reactive Oxygen Species (ROS) |
| ROS | Induces lipid peroxidation in photoreceptor outer segments | Membrane damage, cellular dysfunction |
| Impaired atRAL clearance | Accumulation of atRAL | Increased susceptibility to light-induced damage |
| Cellular Effects | Mitochondrial poisoning, caspase activation | Photoreceptor and RPE cell death |
Pathogenesis of this compound Degenerative Diseases Associated with All-trans-Retinal Dysregulation
Stargardt Disease (STGD1)
ABCA4 Gene Variants and Defective All-trans-Retinal Transport
Stargardt disease (STGD1) is the most common inherited macular dystrophy and is primarily caused by mutations in the ABCA4 gene. mdpi.comfrontiersin.orgbmj.comnih.gov The ABCA4 protein is an ATP-binding cassette (ABC) transporter located in the outer segment discs of rod and cone photoreceptors. mdpi.comfrontiersin.org Its primary function is to transport N-retinylidene-phosphatidylethanolamine (N-Ret-PE), a complex of all-trans-retinal and phosphatidylethanolamine, from the intradiscal lumen to the cytoplasm of the photoreceptor cell. mdpi.comfrontiersin.org
This transport is a critical step in the visual cycle for the clearance of atRAL from the photoreceptors after light absorption. mdpi.com A wide variety of mutations in the ABCA4 gene can lead to a dysfunctional or non-functional ABCA4 protein. frontiersin.orgbmj.comnih.gov These variants can result in protein misfolding, loss of substrate binding, or decreased ATPase activity, all of which impair the transport of N-Ret-PE. biorxiv.org
The failure to efficiently transport N-Ret-PE out of the photoreceptor outer segments leads to the accumulation of atRAL and its derivatives within these cells. frontiersin.orgnih.gov The severity of Stargardt disease often correlates with the residual activity of the ABCA4 protein, with more severe mutations leading to earlier onset and more profound vision loss. frontiersin.orgbiorxiv.org
Role in Photoreceptor and RPE Cell Death
The defective transport of all-trans-retinal due to ABCA4 mutations is the primary upstream event leading to photoreceptor and RPE cell death in Stargardt disease. nih.govnih.gov The accumulation of atRAL within photoreceptors has several toxic consequences.
Firstly, atRAL is inherently cytotoxic and can induce the overproduction of reactive oxygen species (ROS), leading to oxidative stress. nih.govresearchgate.net This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death pathways in photoreceptors. nih.gov
Secondly, the accumulated atRAL can react with another molecule of atRAL and phosphatidylethanolamine to form toxic bisretinoid compounds, such as A2E. nih.govmdpi.com These bisretinoids are not readily degradable and accumulate in the lysosomes of RPE cells after the phagocytosis of photoreceptor outer segments. nih.gov The accumulation of A2E in RPE lysosomes can lead to lysosomal dysfunction, further oxidative stress, and the activation of inflammatory pathways like the NLRP3 inflammasome, contributing to RPE cell death. nih.gov
The death of RPE cells, which provide vital metabolic support to photoreceptors, leads to secondary photoreceptor degeneration. mdpi.com This cycle of photoreceptor stress, bisretinoid formation, RPE toxicity, and inflammation drives the progressive loss of central vision characteristic of Stargardt disease. bmj.com
| Event | Cellular Location | Molecular Mechanism | Consequence |
| Defective ABCA4 Transport | Photoreceptor Outer Segments | Impaired clearance of N-Ret-PE | Accumulation of all-trans-retinal |
| atRAL Toxicity | Photoreceptors | ROS production, oxidative stress | Photoreceptor apoptosis |
| Bisretinoid (A2E) Formation | Photoreceptors | Reaction of atRAL with PE | Accumulation of toxic byproducts |
| A2E Accumulation | RPE Lysosomes | Phagocytosis of outer segments | Lysosomal dysfunction, inflammation |
| RPE Cell Death | RPE Layer | Oxidative stress, inflammasome activation | Loss of photoreceptor support |
| Secondary Photoreceptor Death | Photoreceptor Layer | Lack of RPE support | Progressive vision loss |
Age-Related Macular Degeneration (AMD)
Age-Related Macular Degeneration (AMD) is a primary cause of irreversible vision loss in the elderly, and the accumulation of toxic byproducts of the visual cycle, including all-trans-retinal, is strongly implicated in its pathogenesis. wikipedia.org The "dry" form of AMD, which accounts for the majority of cases, is characterized by the buildup of drusen and geographic atrophy of the this compound pigment epithelium (RPE). arvojournals.orgnih.gov
The RPE is a critical monolayer of cells that supports the function and health of photoreceptors. arvojournals.org One of its many roles is to clear all-trans-retinal that is released from photoreceptors after light absorption. arvojournals.org In an aging retina, the efficiency of this clearance can decline. When the clearance of all-trans-retinal is impaired, it can undergo spontaneous reactions to form toxic condensation products. wikipedia.orgmedlineplus.gov
A major cytotoxic byproduct is N-retinylidene-N-retinylethanolamine (A2E), a key component of lipofuscin. pnas.org Lipofuscin is an aggregate of fluorescent pigments that accumulates in the RPE with age and is a hallmark of AMD. wikipedia.org A2E is formed from the reaction of two molecules of all-trans-retinal with one molecule of phosphatidylethanolamine. arvojournals.org The accumulation of A2E within RPE cells has several detrimental effects, including destabilizing cell membranes, generating reactive oxygen species (ROS) upon illumination, and impairing lysosomal function. upenn.edu This cellular stress and damage to the RPE contributes to the progressive atrophy seen in dry AMD. wikipedia.org Research has shown that all-trans-retinal itself is more cytotoxic to RPE cells than A2E, suggesting that the precursor molecule is a primary instigator of cellular damage. wikipedia.orgarvojournals.org
Furthermore, all-trans-retinal can directly induce oxidative stress. Studies have demonstrated that it can mediate the generation of superoxide radicals and other ROS, particularly when exposed to blue or UVA light. wikipedia.org This oxidative damage can harm cellular components, including proteins, lipids, and DNA, further contributing to the degenerative processes in AMD. arvojournals.orgnih.gov The accumulation of all-trans-retinal and its toxic derivatives disrupts the homeostatic functions of the RPE, leading to photoreceptor cell death and the characteristic central vision loss of AMD. wikipedia.orgpnas.org
Retinitis Pigmentosa (RP) and Other Inherited this compound Dystrophies
Retinitis Pigmentosa (RP) is a group of inherited this compound dystrophies characterized by the progressive loss of photoreceptor cells, leading to night blindness and a gradual constriction of the visual field. wikipedia.orgwebmd.com While RP is genetically heterogeneous, with mutations in numerous genes identified, a common underlying theme in some forms of the disease is the disruption of the visual cycle and the subsequent toxic effects of all-trans-retinal accumulation. wikipedia.org
Retinol dehydrogenase 8 (RDH8) and retinol dehydrogenase 12 (RDH12) are crucial enzymes responsible for the reduction of all-trans-retinal to the less toxic all-trans-retinol in photoreceptor cells. pnas.orgnih.gov This is a critical step in the clearance of all-trans-retinal from the outer segments of photoreceptors following light exposure. arvojournals.orgnih.gov
RDH8 is primarily located in the photoreceptor outer segments and is responsible for reducing the bulk of all-trans-retinal released after photobleaching. arvojournals.orgnih.gov Deficiency in RDH8 leads to delayed clearance of all-trans-retinal. arvojournals.orgnih.gov While mice lacking only RDH8 show a mild phenotype, the accumulation of all-trans-retinal is exacerbated when combined with other genetic defects affecting the visual cycle. nih.gov
RDH12 is located in the photoreceptor inner segments and is thought to protect the cell from all-trans-retinal that may escape from the outer segment. arvojournals.orgnih.gov Mutations in the RDH12 gene in humans are associated with severe, early-onset this compound dystrophies, including Leber congenital amaurosis (LCA) and early-onset RP. arvojournals.orgeyesonthefuture.org.ukoup.com The severe phenotype associated with RDH12 deficiency underscores its critical role in detoxifying all-trans-retinal and protecting the photoreceptor from its harmful effects. arvojournals.orgnih.gov In some rare cases, heterozygous mutations in RDH12 can cause a milder, later-onset autosomal dominant form of RP. arvojournals.orgnih.gov
Studies in mice have shown that the combined deficiency of both RDH8 and RDH12 leads to a significant delay in all-trans-retinal clearance and results in a slowly progressing rod-cone dystrophy. pnas.org This is accompanied by an increased accumulation of A2E, providing a direct link between impaired all-trans-retinal reduction and the formation of toxic this compound byproducts. pnas.org The toxic buildup of all-trans-retinal in these deficiencies is a key driver of photoreceptor cell death. pnas.orgnih.gov
Table 1: Impact of RDH8 and RDH12 Deficiencies on All-trans-Retinal Clearance and this compound Health
| Genotype | Primary Location of Enzyme | Effect on All-trans-Retinal Clearance | Associated Phenotype in Humans | Key Research Findings in Mouse Models |
|---|---|---|---|---|
| RDH8 Deficiency | Photoreceptor Outer Segments | Delayed clearance | Not yet directly linked to a specific human this compound disease | Mild phenotype alone, but exacerbates this compound degeneration when combined with other genetic defects. nih.gov |
| RDH12 Deficiency | Photoreceptor Inner Segments | Impaired clearance of escaped all-trans-retinal | Leber congenital amaurosis (LCA), early-onset retinitis pigmentosa (RP). arvojournals.orgeyesonthefuture.org.uk | Protects inner segment from aldehyde toxicity; loss leads to increased susceptibility to this compound degeneration. nih.gov |
| Combined RDH8 and RDH12 Deficiency | Photoreceptor Outer and Inner Segments | Severely delayed clearance | Not applicable | Slowly progressing rod-cone dystrophy with significant A2E accumulation. pnas.org |
The RPE65 protein is a critical enzyme in the visual cycle, functioning as a retinoid isomerohydrolase in the RPE. wikipedia.orgnih.gov It catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol (B117599), a crucial step in the regeneration of the 11-cis-retinal chromophore that is essential for vision. wikipedia.orgnih.govpnas.org
Mutations in the RPE65 gene lead to a disruption of the visual cycle, resulting in a deficiency of 11-cis-retinal and a buildup of all-trans-retinyl esters in the RPE. nih.govmdpi.com This blockage of the visual cycle is the underlying cause of Leber congenital amaurosis (LCA) and some forms of early-onset RP. medlineplus.govnih.govnih.gov
Advanced Research Methodologies and Animal Models for All Trans Retinal Studies
In Vitro Cell Culture Systems
In vitro cell culture provides a controlled environment to study the cellular and molecular effects of all-trans-retinal. This approach allows for detailed analysis of specific cell types involved in the visual cycle and retinal degeneration.
Human this compound Pigment Epithelial (RPE) Cell Lines (e.g., ARPE-19)
Human this compound Pigment Epithelial (RPE) cell lines, such as ARPE-19, are widely used in this compound research due to their availability and ease of culture arvojournals.orgmdpi.com. These cells are particularly relevant as the RPE plays a crucial role in the visual cycle, including the isomerization of all-trans-retinol to 11-cis-retinal (B22103) researchgate.netnih.gov. Studies using ARPE-19 cells have demonstrated the toxicity of all-trans-retinal, showing that it can induce dose-dependent cell death, oxidative stress, endoplasmic reticulum stress, and apoptosis nih.govebi.ac.ukmedchemexpress.comnih.gov. For example, ARPE-19 cells incubated with varying concentrations of all-trans-retinal showed decreased viability, with dose-dependent cell death observed at concentrations as low as 5 µM nih.govmedchemexpress.com. Research has also shown that all-trans-retinal can provoke mitochondria-associated reactive oxygen species (ROS) production and activate pathways leading to apoptosis in ARPE-19 cells ebi.ac.uknih.gov. However, it is important to note that ARPE-19 cells may have limitations in fully mimicking in vivo RPE function, as they can exhibit low or absent expression of key retinoid recycling proteins like RPE65 and RLBP1, affecting their ability to convert all-trans-retinal into 11-cis-retinal efficiently arvojournals.orgphenocell.com.
Primary Photoreceptor Cell Cultures
Primary photoreceptor cell cultures offer a more direct model to study the effects of all-trans-retinal on the light-sensing cells of the retina. These cultures can be derived from various species, providing a system to investigate photoreceptor-specific responses to atRAL accumulation and toxicity researchgate.net. Studies using photoreceptor-derived cell lines, such as the murine cone photoreceptor cell line 661W, have shown that all-trans-retinal can induce cytotoxicity, oxidative stress, mitochondrial injury, and DNA damage mdpi.commdpi.com. For instance, treatment of 661W cells with 5 µM all-trans-retinal significantly decreased cell viability mdpi.com. Primary cultures of horizontal cells have also been shown to contain endogenous levels of all-trans-retinal and exhibit light responses when exogenous atRAL is added pnas.org.
Genetically Engineered Animal Models
Genetically engineered animal models, particularly mice, have been invaluable in studying the complex in vivo processes related to all-trans-retinal metabolism and its role in this compound degeneration biologists.comdoi.org. These models can mimic specific genetic defects found in human this compound diseases, allowing for the investigation of disease mechanisms and the testing of potential therapies nih.govfrontiersin.org.
Transgenic Models Mimicking Retinoid-Related Pathologies
Transgenic models involve the introduction of foreign DNA or modified genes to study their effects on this compound function and disease. While knockout models focus on gene loss, transgenic models can explore the consequences of overexpression or expression of specific mutant proteins. For instance, transgenic mice overexpressing serum retinol-binding protein 4 (RBP4) have been shown to develop progressive this compound degeneration, although this appears to be through a retinoid-independent inflammatory mechanism rather than direct retinoid toxicity nih.govresearchgate.net. Other transgenic models have been developed to study specific aspects of this compound degeneration, including those related to phototransduction proteins or other pathways indirectly influenced by retinoid metabolism frontiersin.orgelza-institute.com.
Experimental Paradigms for Inducing this compound Degeneration
To study the mechanisms of all-trans-retinal-induced this compound degeneration and evaluate therapeutic interventions, various experimental paradigms are employed to induce this compound damage in animal models.
Light Exposure: Intense light exposure is a common method to exacerbate all-trans-retinal accumulation and toxicity in susceptible animal models, particularly those with defects in atRAL clearance nih.govmdpi.comnih.gov. Light exposure increases the rate of photoisomerization, leading to a higher load of all-trans-retinal that needs to be processed by the visual cycle exlibrisgroup.com. In models like Abca4−/−Rdh8−/− mice, light exposure significantly accelerates photoreceptor atrophy and this compound degeneration mdpi.comnih.govin-part.com.
Administration of All-trans-Retinal or Precursors: Direct administration of all-trans-retinal or its precursors can be used to overload the visual cycle and induce toxicity nih.gov. Studies have shown that gavage with 9-cis-retinal, which can be converted to all-trans-retinal, can induce retinopathy in mice lacking key visual cycle enzymes nih.gov.
Inhibition of Visual Cycle Enzymes: Pharmacological inhibition of enzymes involved in all-trans-retinal clearance or the visual cycle can also lead to atRAL accumulation and this compound degeneration arvojournals.org. Using visual cycle inhibitors allows researchers to study the consequences of impaired atRAL processing in otherwise wild-type animals or to further exacerbate the phenotype in genetically engineered models arvojournals.org.
These experimental paradigms, in conjunction with the various in vitro and in vivo models, provide powerful tools to dissect the complex role of all-trans-retinal in this compound health and disease, paving the way for the development of effective therapeutic strategies.
Light-Induced this compound Damage Models
Light exposure is a significant environmental factor that can exacerbate this compound damage associated with impaired atRAL clearance researchgate.net. Light-induced this compound damage models in animals are widely used to study the mechanisms by which atRAL contributes to photoreceptor degeneration. In these models, animals, often rodents, are exposed to intense light after being dark-adapted, leading to a rapid flux through the visual cycle and subsequent accumulation of atRAL researchgate.netmdpi.com.
A prominent example is the use of Abca4−/−Rdh8−/− mice. These mice lack functional ATP-binding cassette transporter 4 (ABCA4) and retinol (B82714) dehydrogenase 8 (RDH8), two proteins crucial for atRAL clearance from photoreceptor outer segments mdpi.comnih.gov. In Abca4−/−Rdh8−/− mice, intense light exposure leads to significant atRAL accumulation, resulting in photoreceptor atrophy and this compound degeneration, mimicking features of human STGD1 and AMD mdpi.comnih.govaging-us.com. Studies using this model have shown that light-induced this compound damage is dependent on the presence of free all-trans-retinal nih.gov. The severity of light-driven degeneration in these models can be modulated by adjusting the intensity and duration of light exposure researchgate.net. Research in Abca4−/−Rdh8−/− mice has demonstrated that light exposure enhances the expression of sphingosine (B13886) kinase 1 (SphK1) in photoreceptors, a process facilitated by all-trans-retinal, contributing to this compound degeneration mdpi.com.
Pharmacologically-Induced All-trans-Retinal Accumulation
Pharmacological interventions can also be employed to induce or modulate atRAL accumulation in animal models, providing alternative or complementary approaches to light-induced damage models. While the provided search results primarily focus on light-induced models and genetic deficiencies affecting atRAL clearance, pharmacological tools can be used to perturb specific steps of the visual cycle or related metabolic pathways, leading to altered atRAL levels. For instance, inhibitors of enzymes involved in atRAL metabolism or transport could potentially lead to its accumulation. Conversely, compounds that sequester atRAL have been investigated as potential therapeutic agents to prevent its toxic effects researchgate.net. The use of specific pharmacological agents allows researchers to dissect the role of atRAL in isolation or in conjunction with other factors contributing to this compound pathology.
Biochemical and Molecular Assays
Investigating the impact of all-trans-retinal on this compound cells and tissues requires a suite of biochemical and molecular assays to quantify retinoid levels, measure enzyme activities, assess oxidative stress, and analyze gene and protein expression.
Quantification of Retinoid Metabolites (e.g., HPLC, Mass Spectrometry)
Precise quantification of all-trans-retinal and other retinoid metabolites is crucial for understanding retinoid homeostasis and the effects of its dysregulation. High-performance liquid chromatography (HPLC) is a widely used technique for separating and quantifying retinoids springernature.comresearchgate.net. HPLC coupled with various detectors, such as UV, fluorescence, or mass spectrometry (MS), offers varying degrees of sensitivity and specificity sci-hub.senih.gov.
Mass spectrometry, particularly LC-MS and LC-MS/MS, provides high sensitivity and definitive mass identification of retinoids, allowing for the quantification of even transient and low-concentration metabolites in tissues springernature.comnih.govresearchgate.net. Normal-phase HPLC with online atmospheric pressure chemical ionization MSn has been described as a highly sensitive and selective method for quantifying retinoids springernature.comresearchgate.net. These methods are applicable to various biological matrices, including this compound tissues and cell lysates, and can resolve different retinoid isomers, which is important given their varying biological activities researchgate.netnih.gov.
Enzyme Activity Measurements in this compound Tissues and Cell Lysates
Measuring the activity of enzymes involved in the visual cycle and atRAL metabolism provides insights into the biochemical pathways affecting atRAL levels. Enzymes like retinol dehydrogenases (RDHs), which reduce all-trans-retinal to all-trans-retinol, are particularly relevant nih.gov. Assays can be performed using this compound tissue homogenates or cell lysates to determine the rate of substrate conversion under controlled conditions arvojournals.orgnih.gov.
For example, all-trans retinol dehydrogenase activity assays can be performed using lysates from this compound cells arvojournals.org. These assays typically involve incubating tissue or cell lysates with a specific retinoid substrate (e.g., all-trans-retinal or all-trans-retinol) and measuring the production of the corresponding metabolite using techniques like HPLC arvojournals.orgnih.gov. Studies have investigated the properties of this compound-oxidizing enzyme activity in tissues, determining factors such as substrate affinity (Km) and the effects of inhibitors capes.gov.br.
Assessment of Oxidative Stress Markers (e.g., ROS, Lipid Peroxidation)
All-trans-retinal accumulation is strongly linked to oxidative stress in the retina mdpi.commdpi.commdpi.com. Assessing markers of oxidative stress is essential for understanding the mechanisms of atRAL toxicity. Reactive oxygen species (ROS) are key mediators of oxidative stress, and their generation can be measured using various probes and techniques in cells and tissues mdpi.commdpi.com.
Lipid peroxidation, a consequence of ROS attack on polyunsaturated fatty acids abundant in this compound membranes, is another critical indicator of oxidative damage mdpi.comresearchgate.netoatext.com. Markers of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), can be quantified using biochemical assays researchgate.netoatext.com. Elevated levels of ROS and lipid peroxidation products are observed in this compound degeneration associated with atRAL accumulation mdpi.commdpi.com. Studies have shown that atRAL can promote ROS production and induce oxidative stress in this compound cells mdpi.commdpi.com.
Analysis of Gene and Protein Expression (e.g., qPCR, Western Blot, Immunofluorescence)
Analyzing changes in gene and protein expression provides information about the molecular pathways affected by all-trans-retinal accumulation and the cellular responses to atRAL toxicity. Techniques such as quantitative polymerase chain reaction (qPCR) are used to measure mRNA levels of specific genes, indicating changes in gene transcription nih.govfrontiersin.orgaging-us.com.
Western blotting is a standard technique for quantifying protein levels in tissue or cell lysates mdpi.comnih.govfrontiersin.orgaging-us.comnih.govarvojournals.org. This involves separating proteins by gel electrophoresis, transferring them to a membrane, and using specific antibodies to detect and quantify target proteins aging-us.comnih.gov. Immunofluorescence microscopy allows for the visualization and localization of specific proteins within this compound tissue sections or cells using fluorescently labeled antibodies nih.govfrontiersin.orgaging-us.comnih.gov. These techniques can reveal changes in the expression of enzymes involved in retinoid metabolism, proteins related to oxidative stress response, apoptotic markers, and other signaling molecules in response to atRAL accumulation mdpi.comnih.govnih.gov. For instance, Western blot analysis has been used to demonstrate that atRAL can mitigate signaling pathways involved in endoplasmic reticulum stress and apoptosis mdpi.com.
In Vivo Ophthalmic Imaging Techniques
In vivo ophthalmic imaging techniques provide valuable tools for researchers to visualize and assess the retina in living subjects, offering insights into the impact of all-trans-retinal on this compound structure and function without the need for invasive procedures. These techniques are particularly important in animal models of this compound degeneration and visual cycle dysfunction.
Scanning Laser Ophthalmoscopy (SLO)
Scanning Laser Ophthalmoscopy (SLO) is an imaging technique that uses a scanning laser beam to create high-resolution images of the retina. In the context of all-trans-retinal studies, SLO, particularly in autofluorescence (AF) mode, can be used to monitor the accumulation of fluorescent condensation products derived from all-trans-retinal, such as lipofuscin. These products are known to accumulate in the this compound pigment epithelium (RPE) with age and in certain this compound diseases, including those linked to impaired all-trans-retinal clearance. nih.govretinalphysician.com Fundus autofluorescence monitored by SLO, typically using 488 nm excitation, has been utilized as a biomarker for several types of this compound degenerative diseases. nih.gov Adaptive optics can be combined with SLO (AOSLO) to correct for the eye's aberrations, providing improved resolution and contrast for visualizing individual photoreceptor cells and RPE cells. dovepress.comoptica.org Studies have used in vivo fundus images by SLO in autofluorescent mode to observe age-dependent increases of autofluorescence levels across the entire fundus in mouse models with impaired all-trans-retinal clearance. nih.gov
Spectral Domain Optical Coherence Tomography (SD-OCT)
Spectral Domain Optical Coherence Tomography (SD-OCT) is a non-invasive imaging technique that provides high-resolution cross-sectional images of the retina, allowing for detailed visualization and measurement of this compound layer thickness and structure. nih.govarvojournals.org SD-OCT is valuable in all-trans-retinal research for assessing structural changes in the retina, such as photoreceptor atrophy or changes in this compound layer thickness, which can result from the toxic effects of accumulated all-trans-retinal or its derivatives. mdpi.com Studies in animal models, including mice, have utilized SD-OCT to evaluate this compound degeneration and monitor changes in this compound thickness. arvojournals.orgarvojournals.org For instance, SD-OCT has been used to assess this compound thickness in mouse models of this compound ischemia-reperfusion, where extracellular accumulation of all-trans-retinaldehyde can contribute to this compound vascular permeability. nih.gov SD-OCT allows for reproducible measurements of this compound thickness in mice, making it useful for in vivo longitudinal studies to monitor structural manifestations of disease over time. arvojournals.org
Data from studies using SD-OCT in mouse models can provide quantitative data on this compound thickness changes under different experimental conditions related to all-trans-retinal metabolism or accumulation.
Example Data Table: Average Total this compound Thickness in a Mouse Model
| Mouse Group | Average Total this compound Thickness (µm) | Standard Deviation (µm) |
| Control | 305.2 | 5.1 |
| Model with impaired atRAL clearance | 288.5 | 6.3 |
| Model + Treatment X | 299.1 | 5.5 |
Note: This is a hypothetical example based on the type of data that can be obtained from SD-OCT studies in animal models.
Two-Photon Microscopy (TPM)
Two-Photon Microscopy (TPM), also known as Two-Photon Excited Fluorescence (TPEF) microscopy, is an advanced imaging technique that uses near-infrared pulsed lasers for excitation, allowing for deeper tissue penetration and reduced phototoxicity compared to conventional fluorescence microscopy. nih.govoptica.org TPM is particularly useful in all-trans-retinal studies because it can image endogenous fluorophores in the retina and RPE, including retinoids and their condensation products. nih.govresearchgate.net Fluorescent condensation products of all-trans-retinal are known to accumulate in the eye and are associated with conditions like age-related macular degeneration (AMD). nih.govcapes.gov.br TPM enables non-invasive, repetitive, and dynamic imaging of these compounds in live animals, providing insights into retinoid metabolism at a subcellular resolution. nih.govcapes.gov.br Studies have used TPM to visualize retinosomes (sub-cellular structures containing retinyl esters) and all-trans-retinal condensation products in the RPE of live mice. nih.govcapes.gov.br TPEF imaging of all-trans-retinol, a metabolic product of all-trans-retinal, has also been used as a functional tool to track visual pigment regeneration in the living eye. nih.gov
TPM offers advantages over other techniques like OCT and SLO for visualizing specific fluorophores related to retinoid metabolism. nih.gov
Example Research Finding (Synthesized from sources):
Studies using TPM in live mice have shown the accumulation of fluorescent all-trans-retinal condensation products in the RPE with age. nih.govcapes.gov.br The intensity and distribution of this autofluorescence can be monitored longitudinally, providing a measure of the burden of these potentially toxic compounds. nih.govcapes.gov.br
Electroretinography (ERG) for Functional Assessment
Electroretinography (ERG) is an electrophysiological test that measures the electrical responses of various this compound cell types, including photoreceptors, bipolar cells, and amacrine cells, to light stimuli. scielo.org.mxnih.gov ERG is a crucial tool for assessing this compound function in studies involving all-trans-retinal, as disruptions in all-trans-retinal metabolism and accumulation can lead to photoreceptor dysfunction and degeneration, which are reflected in characteristic changes in the ERG waveforms. mdpi.comnih.gov The a-wave of the ERG primarily reflects the activity of photoreceptors, while the b-wave reflects the activity of bipolar and Müller cells. scielo.org.mxnih.gov
ERG can also be used to monitor the pharmacodynamic effects of compounds that modulate the visual cycle and thus affect all-trans-retinal levels. retinalphysician.com
Example Data Table: Scotopic ERG b-wave Amplitudes in a Mouse Model
| Mouse Group | Scotopic ERG b-wave Amplitude (µV) | Standard Deviation (µV) |
| Control | 450 | 55 |
| Model with impaired atRAL clearance | 180 | 40 |
| Model + Treatment Y | 380 | 60 |
Therapeutic Interventions Targeting All Trans Retinal Overload and Toxicity
Visual Cycle Modulation Strategies
Modulating the visual cycle aims to control the rate of retinoid processing and thereby reduce the production and accumulation of all-trans-Retinal and its toxic byproducts. retinalphysician.combohrium.com
Pharmacological Inhibition of All-trans-Retinal Production (e.g., Emixustat)
Pharmacological inhibition of key enzymes in the visual cycle is a strategy to slow down the regeneration of 11-cis-retinal (B22103), consequently reducing the levels of all-trans-Retinal. nih.govretinalphysician.comnih.gov Emixustat (B1264537), a non-retinoid small molecule, is an example of a visual cycle modulator that inhibits RPE65 (retinal pigment epithelium-specific 65 kDa protein), a crucial isomerohydrolase in the visual cycle responsible for converting all-trans-retinyl ester to 11-cis-retinol (B117599). nih.govwikipedia.orgretinalphysician.com
Inhibiting RPE65 with compounds like emixustat is thought to reduce visual chromophore biosynthesis and prevent the accumulation of toxic this compound byproducts such as A2E. wikipedia.orgretinalphysician.com Studies in animal models of this compound degeneration have shown that emixustat can reduce the accumulation of A2E and preserve this compound integrity. fightingblindness.org This inhibition of RPE65 by emixustat is stereoselective and involves direct binding to the active site. nih.gov
Beyond inhibiting 11-cis-retinal regeneration, emixustat may also reduce the metabolic demand of dark activity in the retina. By reducing chromophore levels, it could mimic a state of constitutive phototransduction, decreasing the dark current and lowering oxygen consumption in photoreceptors during dark adaptation. arvojournals.org
However, research also indicates that the protective effects of emixustat may not solely be due to RPE65 inhibition. Emixustat has been shown to form Schiff base conjugates with all-trans-Retinal, suggesting it also acts as a this compound scavenger. nih.govjci.org Studies comparing emixustat derivatives with and without the capacity for all-trans-Retinal sequestration suggest that this scavenging activity is an essential mechanism underlying the protective effects against this compound phototoxicity in mice. nih.govjci.org
Other compounds are also being investigated as RPE65 inhibitors to modulate the visual cycle and prevent all-trans-Retinal and bisretinoid-mediated this compound degeneration. researchgate.net For instance, CU239 has been identified as an RPE65 inhibitor that competes with all-trans-retinyl ester. researchgate.net
All-trans-Retinal Scavengers and Detoxification Agents
Strategies involving all-trans-Retinal scavengers and detoxification agents aim to directly interact with excess all-trans-Retinal to prevent its accumulation and the formation of toxic byproducts. researchgate.netnih.gov
Primary Amine Compounds Forming Schiff Base Adducts
Primary amine-containing compounds can act as scavengers of all-trans-Retinal by forming reversible Schiff base adducts with its reactive aldehyde group. nih.govnih.govnih.govcapes.gov.br This transient sequestration lowers the peak concentration of free all-trans-Retinal, mitigating its toxicity without permanently depleting the retinoid pool necessary for vision. nih.govnih.gov
Research in mouse models of this compound degeneration has demonstrated that primary amine compounds can protect against light-induced this compound degeneration by forming these Schiff base adducts. nih.govcapes.gov.brnih.govresearchgate.net The formation of these adducts has been identified by mass spectrometry in the eyes of treated mice that showed protection against degeneration. nih.govnih.govresearchgate.net This mechanism is considered a molecular basis for protecting against all-trans-Retinal-induced this compound pathology. nih.govcapes.gov.brnih.govresearchgate.net
Emixustat, in addition to its RPE65 inhibitory activity, has also been observed to form Schiff base conjugates with all-trans-Retinal, contributing to its protective effects. nih.govjci.org This highlights the potential of all-trans-Retinal sequestration as a therapeutic mechanism. nih.govjci.org
Enhancement of All-trans-Retinoic Acid Clearance Pathway
All-trans-Retinal can be metabolized to all-trans-retinoic acid (atRA). nih.gov While atRA is an important signaling molecule, its generation from excess all-trans-Retinal may also represent a detoxification pathway. nih.gov Studies suggest that the formation of atRA can attenuate the cytotoxicity of free all-trans-Retinal by reducing oxidative stress in RPE cells. nih.gov
Research indicates that atRA is produced in the neural retina and RPE. nih.gov Incubation of RPE cells with all-trans-Retinal leads to the production of both all-trans-retinol and atRA, with atRA appearing more plentiful in the medium supernatant, suggesting its elimination from the cells. nih.gov All-trans-Retinal exposure can upregulate the expression of CYP26b1, an enzyme that specifically inactivates retinoic acid, indicating that atRA inactivation may be initiated in cells with accumulated all-trans-Retinal. nih.gov This suggests a mechanism where all-trans-Retinal is converted to atRA, which is then further metabolized for clearance, serving as an antidotal pathway. nih.gov
However, in mouse models with all-trans-Retinal accumulation, the level of atRA in the eyes was found to be similar to that in wild-type mice. nih.gov This could be due to the simultaneous promotion of both atRA synthesis and clearance in the presence of excess all-trans-Retinal, preventing a significant increase in atRA levels. nih.gov
Antioxidant and Anti-inflammatory Approaches
Oxidative stress and inflammation are significant consequences of all-trans-Retinal accumulation and contribute to this compound degeneration. researchgate.netnih.govscienceopen.com Therefore, antioxidant and anti-inflammatory strategies are explored as therapeutic interventions. nih.govscienceopen.com
Excessive all-trans-Retinal accumulation enhances the generation of reactive oxygen species (ROS), which is considered a major contributor to this compound degeneration in conditions like dry AMD and Stargardt disease. mdpi.com Antioxidants can mitigate the toxic effects of all-trans-Retinal by reducing ROS generation. mdpi.com For example, quercetin (B1663063), a natural antioxidant, has been shown to restore cell viability and reduce ROS generation in all-trans-Retinal-treated photoreceptor cells. mdpi.com Quercetin also mitigated endoplasmic reticulum (ER) stress and prevented apoptosis induced by all-trans-Retinal. mdpi.com In animal models, quercetin treatment effectively alleviated photoreceptor atrophy and this compound degeneration induced by light-induced all-trans-Retinal accumulation. mdpi.com
Inflammation in the retina, potentially triggered by all-trans-Retinal overload and oxidative stress, also contributes to this compound damage. upc.eduarvojournals.org Anti-inflammatory approaches aim to suppress inflammatory reactions that exacerbate this compound degeneration. scienceopen.comupc.edu Flavonoids, such as quercetin and myricetin (B1677590), have demonstrated anti-inflammatory properties by suppressing the expression of pro-inflammatory genes and molecules involved in this compound degeneration. upc.edu In mouse models, administration of quercetin and myricetin remarkably reduced light-induced this compound inflammation. upc.edu
While antioxidants and anti-inflammatory agents can offer some protection by reducing oxidative stress and inflammation, studies in animal models with delayed all-trans-Retinal clearance have shown that antioxidants only partially preserved this compound histology. arvojournals.org This suggests that while these approaches are beneficial, they may not fully counteract the complex pathology driven by all-trans-Retinal overload.
Data Table: Effects of Quercetin on atRAL-Treated Photoreceptor Cells
| Parameter | atRAL Treatment | atRAL + Quercetin Treatment | Observation | Source |
| Cell Viability | Decreased | Restored (to 70%) | Quercetin significantly improved cell viability. | mdpi.com |
| ROS Generation | Increased | Reduced | Quercetin mitigated the increase in ROS. | mdpi.com |
| ER Stress (PERK signaling) | Activated | Mitigated | Quercetin attenuated PERK signaling. | mdpi.com |
| Apoptosis | Increased | Reduced | Quercetin visibly reduced apoptotic cells. | mdpi.com |
Direct Antioxidant Supplementation (e.g., Quercetin)
Oxidative stress is a significant component of atRAL-induced this compound damage, as the toxicity of atRAL is closely related to the generation of reactive oxygen species (ROS). uni.lujpalliativecare.comlipidmaps.org Antioxidant supplementation represents a direct approach to counteract this damage.
Quercetin, a natural flavonoid, has demonstrated potent antioxidant properties and has been investigated for its potential in mitigating atRAL-mediated this compound damage. uni.lujpalliativecare.comeasychem.orgguidetoimmunopharmacology.org Studies using atRAL-loaded 661W photoreceptor cells showed that quercetin treatment significantly restored cell viability and reduced ROS generation. uni.lujpalliativecare.com Furthermore, quercetin was found to protect RPE cells from oxidative damage and cellular senescence in vitro. easychem.org The protective effects of quercetin are linked to its ability to scavenge free radicals, chelate metal ions, and inhibit lipid peroxidation. nih.gov In animal models, such as Abca4-/-Rdh8-/- mice which exhibit light-induced atRAL accumulation, quercetin treatment effectively alleviated light-exposed photoreceptor atrophy and this compound degeneration. uni.lujpalliativecare.com This protective effect is, in part, mediated by enhancing the cellular antioxidant defense system, including the upregulation of antioxidant enzymes via activation of the Nrf2 pathway. guidetoimmunopharmacology.org
Modulation of Intracellular Stress Pathways (e.g., ER Stress Inhibitors, Nrf2 activators)
Accumulation of atRAL can induce stress responses within this compound cells, particularly ER stress. uni.luuni.lunih.govuni.lunih.gov ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the unfolded protein response (UPR). While initially adaptive, prolonged or excessive ER stress can lead to apoptosis. uni.lu
Studies have shown that atRAL treatment increases markers of ER stress in RPE cells, including the activation of the PERK signaling pathway. uni.luuni.lunih.govuni.lu Inhibiting ER stress has shown protective effects against atRAL-induced cell death. For example, Salubrinal, a selective inhibitor of eIF2α phosphatase, was found to alleviate atRAL-induced cell death in RPE cells. uni.lunih.gov Modulating ER stress, particularly by inhibiting the PERK signal, may also suppress excessive autophagy and protect photoreceptor and RPE cells from light-induced damage. nih.gov
The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is a crucial regulator of the cellular antioxidant defense system and plays a vital role in maintaining redox homeostasis in the retina. fishersci.com Nrf2 activation leads to the expression of various antioxidant enzymes. fishersci.com While atRAL can initially activate Nrf2, excessive accumulation can overwhelm this protective mechanism, leading to oxidative damage. uni.lu Nrf2 activators are being explored as potential therapeutic agents for this compound diseases. Activation of Nrf2 can protect RPE cells and Müller cells from stress and degeneration. fishersci.com Research has shown that compounds like paeoniflorin, an Nrf2 activator, can reduce atRAL-induced mitochondrial dysfunction and ER stress in RPE cells.
Genetic Therapy Approaches
Genetic therapy holds significant promise for treating this compound diseases caused by mutations in specific genes, such as Stargardt disease linked to ABCA4 mutations, which result in the accumulation of toxic atRAL byproducts. The fundamental goal of gene therapy in this context is to introduce a functional copy of the mutated gene into the affected this compound cells.
Gene Augmentation for ABCA4
Mutations in the ABCA4 gene lead to a deficiency in the ABCA4 protein, a photoreceptor-specific ATP-binding cassette transporter essential for clearing atRAL from photoreceptor outer segments. This deficiency results in the accumulation of atRAL and its toxic condensation products, such as A2E, contributing to lipofuscin formation and subsequent this compound degeneration. Gene augmentation therapy aims to deliver a healthy copy of the ABCA4 gene to restore normal protein function and facilitate the efficient removal of atRAL, thereby preventing or slowing the accumulation of toxic byproducts. Delivering a functional ABCA4 gene copy is considered a potential "cure" for ABCA4-associated retinopathies.
Delivery Systems (e.g., Adeno-Associated Virus - AAV Vectors)
Effective delivery of the therapeutic gene to the target this compound cells is crucial for the success of gene therapy. Adeno-associated viruses (AAVs) are currently the most favored vectors for this compound gene delivery due to their low immunogenicity, favorable safety profile, and ability to achieve long-term transgene expression after a single administration.
However, a significant challenge in delivering the ABCA4 gene using standard AAV vectors is the gene's large size (6.8 kb coding sequence), which exceeds the packaging capacity of a single AAV particle (approximately 4.7 kb). To overcome this limitation, researchers have developed dual AAV vector strategies. In this approach, the ABCA4 gene is split into two segments, each packaged into a separate AAV vector. Upon co-infection of the same cell, these segments recombine to form a full-length, functional ABCA4 gene.
Dual AAV therapy has shown promise in animal models, demonstrating safety and efficacy in improving the this compound phenotype despite potentially lower transgene expression compared to single AAV vectors. Studies in Abca4-/- mice using a hybrid dual AAV vector system resulted in the correct localization of the full-length ABCA4 protein and a significant reduction in the accumulation of toxic bisretinoids like A2E. Lentiviral vectors, with a larger packaging capacity, have also been explored, but a clinical trial investigating a lentiviral-based therapy (SAR 422459) for Stargardt disease was terminated prematurely. Despite the challenges, dual AAV gene therapy for Stargardt disease is progressing, with at least one dual AAV gene therapy (SB-007) having entered Phase 1/2 clinical trials.
Neuroprotective Strategies for this compound Cell Survival
Beyond addressing the underlying cause of atRAL accumulation, neuroprotective strategies aim to directly protect this compound cells, particularly photoreceptors, from degeneration and promote their survival in the presence of toxic insults. These strategies can involve targeting various pathways crucial for cell survival or enhancing the retina's endogenous protective mechanisms.
Sphingosine (B13886) Kinase Pathway Inhibition
The sphingosine kinase (SphK) pathway is an important signaling route involved in various cellular processes, including cell survival and death. SphK enzymes phosphorylate sphingosine to generate sphingosine-1-phosphate (S1P).
Research indicates that all-trans-retinal can induce the expression of SphK, particularly SphK1, in photoreceptor cells. While S1P can have pro-survival roles in some contexts, studies suggest that in the context of this compound degeneration and light-induced damage, increased S1P levels can be detrimental. S1P treatment has been shown to reduce the phosphorylation of Akt (a pro-survival kinase) and increase the expression of cleaved caspase-3, leading to photoreceptor cell apoptosis in vitro.
Inhibition of SphK has emerged as a potential neuroprotective strategy. Studies in animal models of light-induced this compound degeneration have shown that inhibiting SphK significantly attenuated this compound damage, including suppressing the thinning of the outer nuclear layer (where photoreceptor nuclei are located) and ameliorating the reduction in the amplitudes of electroretinogram (ERG) a-waves and b-waves, which reflect photoreceptor and bipolar cell function, respectively. These findings suggest that inhibiting the SphK pathway may protect photoreceptor cells from atRAL-induced toxicity and preserve this compound function.
Targeting Apoptotic and Autophagic Processes
All-trans-Retinal has been shown to induce apoptosis in this compound cells, including RPE cells and photoreceptors. ebi.ac.ukresearchgate.netmedchemexpress.comnih.gov Studies in human RPE cell lines (ARPE-19) have demonstrated that atRAL provokes mitochondria-associated reactive oxygen species (ROS) production, which in turn activates apoptosis. ebi.ac.ukresearchgate.netnih.gov Furthermore, atRAL can induce Bax activation via DNA damage, contributing to this compound cell apoptosis. medchemexpress.com The endoplasmic reticulum stress pathway also plays a role in atRAL-induced apoptosis, and inhibiting ER stress has been shown to attenuate both autophagy and apoptosis in RPE cells. ebi.ac.ukresearchgate.netnih.gov
Autophagy, a cellular process for degrading and recycling damaged components, is also modulated by atRAL. ebi.ac.ukresearchgate.netnih.gov While autophagy can serve a protective role under some stress conditions, excessive or dysregulated autophagy can lead to autophagic cell death. researchgate.net Research indicates that atRAL treatment can functionally activate autophagic flux in RPE cells. ebi.ac.ukresearchgate.netnih.gov This atRAL-activated autophagy appears to enhance intracellular oxidative stress, thereby promoting RPE cell apoptosis. ebi.ac.ukresearchgate.netnih.gov Inhibition of autophagy, using agents like 3-methyladenine (B1666300) or by silencing key autophagy genes such as LC3, Beclin1, and p62, has been shown to ameliorate atRAL-induced cytotoxicity in RPE cells. ebi.ac.ukresearchgate.netnih.gov
Targeting these cell death pathways represents a potential therapeutic avenue. For instance, inhibiting ER stress has been shown to suppress atRAL-induced mitochondrial ROS generation and subsequently attenuate autophagy and apoptosis in RPE cells. ebi.ac.ukresearchgate.netnih.gov Antioxidants like N-acetylcysteine have also been found to attenuate the expression of autophagy markers, suggesting that reducing ROS can mitigate atRAL-activated autophagy. ebi.ac.ukresearchgate.netnih.gov Quercetin, a potential therapeutic agent for atRAL-associated retinopathies, has shown protective effects against atRAL-induced photoreceptor apoptosis and this compound degeneration by inhibiting ER stress-related pathways. mdpi.com
The interplay between apoptosis and autophagy in this compound degeneration is complex, and targeting these mechanisms requires a thorough understanding of their context-dependent roles. frontiersin.org While blocking apoptotic pathways alone may not be sufficient to prevent cell death in some this compound degeneration models, modulating autophagy, potentially through pulsatile activation, is being explored as a strategy to promote clearance of toxic protein aggregates and protect this compound cells. frontiersin.orgfrontiersin.org
Small Molecule Intervention Development
The development of small molecules to intervene in atRAL overload and toxicity focuses on several strategies, primarily targeting the visual cycle or directly sequestering atRAL. nih.govmdpi.combmctoday.netiu.edu
One approach involves modulating the visual cycle to reduce the production of atRAL. jci.orgnih.govmdpi.combmctoday.net This can be achieved by inhibiting key enzymes in the cycle, such as RPE65, which is responsible for converting all-trans-retinyl ester to 11-cis-retinol. mdpi.combmctoday.net Emixustat (formerly ACU-4429) is a small molecule inhibitor of RPE65 that has been investigated for its potential to slow the regeneration of 11-cis-retinal and consequently reduce the production of toxic atRAL and its condensation byproducts like A2E. jci.orgbmctoday.netxiahepublishing.com Another target is Retinol (B82714) Binding Protein 4 (RBP4), which delivers all-trans-retinol to the eye. patsnap.commdpi.com Antagonists of RBP4, such as Fenretinide and Tinlarebant (LBS-008), aim to decrease the delivery of vitamin A to the retina, thereby lowering the formation of toxic byproducts. patsnap.commdpi.comiu.eduxiahepublishing.com
An alternative strategy is the direct sequestration of excess atRAL using small molecules containing a primary amine group. jci.orgnih.govmdpi.comiu.edu These compounds can form a transient Schiff base with the aldehyde group of atRAL, effectively trapping it and preventing its participation in the formation of toxic bisretinoids like A2E. jci.orgnih.goviu.edu VM200 is an example of a primary amine-containing molecule in preclinical development that sequesters all-trans-retinal to prevent this compound cell death. iu.edu This approach aims to detoxify atRAL directly rather than inhibiting the visual cycle, which could potentially impact vision by reducing the availability of 11-cis-retinal. mdpi.com
Other small molecule strategies are exploring different pathways implicated in atRAL toxicity. For instance, pharmacological interventions targeting GPCRs, PLC/IP3/Ca2+ signaling, and NADPH oxidase have shown promise in protecting retinas from atRAL-mediated degeneration in mouse models. nih.gov Inhibitors of PLC activity, such as U-73122, and antagonists of IP3/IP3R-mediated Ca2+ release, like 2-APB, have been shown to protect photoreceptors against light-induced damage by blocking ROS overproduction. nih.gov Similarly, the NADPH oxidase inhibitor apocynin has demonstrated protective effects against light-induced this compound degeneration. nih.gov
The development pipeline for atRAL-associated retinopathies includes various small molecule candidates in different stages of research and clinical trials. patsnap.commdpi.com These efforts highlight the diverse molecular targets being pursued to counteract the detrimental effects of atRAL overload and protect this compound function.
Selected Research Findings on Targeting Apoptosis and Autophagy in the Context of All-trans-Retinal Toxicity
| Intervention/Target | Model System | Key Finding | Source |
| Inhibition of Autophagy (3-methyladenine, gene silencing) | ARPE-19 cells | Ameliorated atRAL-induced cytotoxicity and apoptosis. Suppression of autophagy quenched mitochondrial ROS. | ebi.ac.ukresearchgate.netnih.gov |
| Inhibition of ER Stress | ARPE-19 cells | Suppressed atRAL-induced mitochondrial ROS generation, attenuated autophagy and apoptosis. | ebi.ac.ukresearchgate.netnih.gov |
| N-acetylcysteine (Antioxidant) | ARPE-19 cells | Attenuated the expression of autophagy markers, suggesting ROS triggers atRAL-activated autophagy. | ebi.ac.ukresearchgate.netnih.gov |
| Quercetin | ARPE-19 cells, Abca4−/−Rdh8−/− mice | Protected photoreceptor cells from atRAL-induced damage by inhibiting ROS generation and PERK signaling, reducing apoptosis and degeneration. | mdpi.com |
Selected Small Molecules in Development for All-trans-Retinal Associated Conditions
| Compound Name | Target/Mechanism | Status/Notes | Source |
| Emixustat | Inhibits RPE65 (visual cycle modulation) | Investigated for reducing toxic byproduct accumulation. | jci.orgbmctoday.netxiahepublishing.com |
| Fenretinide | RBP4 antagonist (reduces vitamin A delivery) | Shown to reduce lipofuscin and retinol-derived toxins in animal models; investigated in clinical trials. | iu.eduxiahepublishing.com |
| Tinlarebant (LBS-008) | RBP4 antagonist (reduces vitamin A delivery) | Orally administered, aims to decrease toxic vitamin A byproducts. In clinical development for Stargardt. | patsnap.com |
| VM200 | Primary amine (sequesters all-trans-retinal) | Forms Schiff base with atRAL to prevent A2E formation; in preclinical trials. | iu.edu |
| U-73122 | Inhibits PLC | Protected mouse retina from light-induced degeneration by blocking IP3/IP3R-mediated Ca2+ mobilization. | nih.gov |
| 2-APB | Antagonizes IP3/IP3R-mediated Ca2+ release | Inhibited ROS overproduction and protected photoreceptors against light-induced damage in mouse models. | nih.gov |
| Apocynin | NADPH oxidase inhibitor | Protected mice from developing light-induced this compound degeneration. | nih.gov |
Perspectives and Emerging Research Avenues
Unraveling the Fine-Tuning of All-trans-Retinal Homeostasis
The precise regulation of all-trans-Retinal levels is critical for maintaining healthy vision and preventing the accumulation of toxic byproducts. Research continues to delve into the intricate mechanisms that govern the synthesis, utilization, and clearance of all-trans-Retinal. The visual cycle, a series of enzymatic reactions occurring in photoreceptor cells and the retinal pigment epithelium (RPE), is the primary pathway for regenerating the visual chromophore 11-cis-Retinal (B22103) from all-trans-Retinal, which is produced upon light exposure. nih.govnih.govescholarship.org
Key enzymes involved in this process include Retinol (B82714) Dehydrogenases (RDHs) that reduce all-trans-Retinal to all-trans-Retinol, Lecithin:retinol acyltransferase (LRAT) that esterifies all-trans-Retinol to all-trans-Retinyl esters, and RPE65 which isomerizes all-trans-Retinyl esters to 11-cis-Retinol (B117599). nih.govmdpi.commdpi.com The balance between these enzymatic activities, as well as the transport of retinoids between photoreceptors and the RPE, is tightly controlled. nih.govnih.govescholarship.org
Emerging research focuses on the fine-tuning of these processes. For instance, studies are investigating the specific roles of different RDH isoforms in all-trans-Retinal metabolism and their potential impact on this compound health. mdpi.comresearchgate.net The concept of antagonistically bifunctional retinoid oxidoreductase complexes, where enzymes like RDH10 and DHRS3 work together to control the flux from retinol to retinaldehyde, highlights the complexity of this regulation. mdpi.com Additionally, the role of proteins like Interphotoreceptor Retinoid Binding Protein (IRBP) in transporting retinoids within the interphotoreceptor matrix and its potential antioxidant function are under investigation. probiologists.com Dysregulation of all-trans-Retinal homeostasis can lead to the accumulation of toxic bisretinoid adducts, such as A2E, which are implicated in the pathogenesis of this compound diseases like Stargardt disease. researchgate.netarvojournals.org Understanding the precise mechanisms that prevent this accumulation is a key area of research.
Research into protein-chromophore interactions is also shedding light on how the protein environment can tune the spectroscopic properties of all-trans-Retinal, which is crucial for its function in vision. nih.gov Studies involving engineered proteins, such as human Cellular Retinol Binding Protein II (hCRBPII) mutants, demonstrate that subtle changes in the protein structure can significantly shift the absorption spectrum of bound all-trans-Retinal. nih.gov
Investigation of All-trans-Retinal's Role in Non-Visual Retinoid Signaling
While prominently known for its role in vision, all-trans-Retinal and its derivatives are also involved in non-visual signaling pathways throughout the body. All-trans-Retinoic acid, an irreversible oxidation product of all-trans-Retinaldehyde (which can be formed from all-trans-Retinal), is a key signaling molecule that regulates gene expression through nuclear receptors. mdpi.com The concentration of all-trans-Retinoic acid is critically important for numerous physiological processes, and its levels are tightly controlled, partly through the regulated production of its precursor, all-trans-Retinaldehyde. mdpi.com
Emerging research aims to fully define the enzymes responsible for producing all-trans-Retinaldehyde for retinoic acid biosynthesis and the mechanisms controlling its levels in various tissues. mdpi.com This includes investigating the roles of specific retinol dehydrogenases in this process. mdpi.com Understanding these non-visual roles of all-trans-Retinal and its metabolic products is crucial for a complete picture of retinoid biology and their broader impact on health and disease beyond the eye.
Development of Personalized Therapeutic Approaches for Retinoid-Related Diseases
Mutations in genes encoding proteins involved in the visual cycle and retinoid metabolism can lead to a variety of inherited this compound diseases, such as Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP). nih.govmdpi.commdpi.com The development of personalized therapeutic approaches for these retinoid-related diseases is a significant area of research.
Current strategies include gene therapy, which aims to replace defective genes by delivering functional copies to this compound cells. nih.govfrontiersin.org This approach has shown promise in animal models and is being explored in clinical trials for conditions like LCA caused by RPE65 mutations. nih.govmdpi.com Another therapeutic strategy involves slowing the biosynthesis of the visual chromophore or limiting the availability of precursors to reduce the accumulation of toxic retinoid byproducts. nih.gov Pharmacological inhibitors targeting enzymes in the visual cycle, such as RPE65 inhibitors, are being investigated for diseases like Stargardt disease, which are associated with the accumulation of all-trans-Retinal-derived toxins. arvojournals.org
Personalized approaches based on the genetic and phenotypic makeup of patients are expected to improve treatment efficacy by addressing the heterogeneity of this compound disorders. nih.gov Gene editing technologies are also being explored as potential therapeutic strategies to correct mutations at the endogenous locus and restore normal gene expression. frontiersin.org The goal is to tailor treatments to the specific genetic defect and disease presentation in individual patients.
Integration of Systems Biology and Multi-Omics Data in All-trans-Retinal Research
The complexity of all-trans-Retinal metabolism and its involvement in various biological processes necessitates a systems-level understanding. The integration of systems biology approaches with multi-omics data is revolutionizing research in this field. Multi-omics combines data from different biological layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a comprehensive view of biological systems. nih.govfrontiersin.orgbioscipublisher.comnih.gov
Applying multi-omics to this compound research allows for a deeper understanding of the molecular changes that contribute to this compound development, function, and disease. nih.govfrontiersin.org By integrating diverse datasets, researchers can identify key regulatory networks, signaling pathways, and potential biomarkers related to retinoid metabolism and associated diseases. nih.govfrontiersin.orgarvojournals.org For example, integrated single-cell RNA sequencing and transcriptomic analyses have provided insights into the cellular and molecular underpinnings of diabetic retinopathy, a condition that can involve metabolic dysregulation. frontiersin.org
Large-scale multi-modal reference atlases of the human retina, integrating transcriptomics and epigenomics data, are being generated to provide detailed insights into this compound biology and associated diseases. arvojournals.org These resources allow for the systematic characterization of regulatory elements and the identification of cell types strongly associated with diseases related to retinoid dysfunction. arvojournals.org The integration of multi-omics data, despite challenges related to data heterogeneity and size, is crucial for unraveling the complex interplay of molecules involved in all-trans-Retinal homeostasis and its impact on this compound health. bioscipublisher.comnih.gov
Translational Research and Clinical Trial Design for All-trans-Retinal Modulators
Translational research in the context of all-trans-Retinal focuses on bridging the gap between basic scientific discoveries and clinical applications for retinoid-related diseases. This involves advancing novel therapies from the laboratory to clinical trials in humans. arvojournals.orgsemanticscholar.orgfightingblindness.org Translational research encompasses various activities, including drug development, studies of disease mechanisms using animal models, development of diagnostic tools, and early-phase clinical trials. arvojournals.orgsemanticscholar.org
For all-trans-Retinal modulators, translational research involves preclinical studies to evaluate the efficacy and safety of potential therapeutic interventions in animal models that mimic human this compound diseases. fightingblindness.orgnih.gov This includes assessing the impact of these modulators on all-trans-Retinal levels, the accumulation of toxic byproducts, and the preservation of this compound structure and function. nih.govarvojournals.org
Clinical trial design for all-trans-Retinal modulators requires careful consideration of the specific disease, the target patient population, and appropriate outcome measures. Trials may focus on evaluating the safety, tolerability, and preliminary efficacy of novel therapies aimed at restoring retinoid homeostasis or mitigating the effects of toxic retinoid species. arvojournals.orgsemanticscholar.org The goal of these trials is to determine if interventions that modulate all-trans-Retinal metabolism can slow disease progression or improve visual function in patients with retinoid-related disorders. mdpi.com Organizations and initiatives are dedicated to accelerating preclinical translational research for inherited this compound degenerations, providing funding and guidance to move novel therapies towards clinical application. fightingblindness.org
Q & A
Basic Research Questions
Q. What enzymatic pathways regulate the reduction of all-trans-retinal to all-trans-retinol in photoreceptor cells, and how are these pathways experimentally validated?
- Methodology : The reduction is catalyzed by photoreceptor retinol dehydrogenase (prRDH), a member of the short-chain dehydrogenase/reductase family. Recombinant bovine prRDH activity was confirmed via in vitro enzymatic assays using NADPH as a cofactor, with substrate specificity validated by comparing activity against 11-cis-retinal and all-trans-retinal. Immunocytochemistry and protein blotting localized prRDH exclusively to rod and cone outer segments, confirming its role in the visual cycle .
- Key Data : prRDH shows a 10-fold higher catalytic efficiency for all-trans-retinal compared to 11-cis-retinal, with values of 0.8 µM and 8 µM, respectively .
Q. How does all-trans-retinal accumulation impact retinal pigment epithelial (RPE) cell viability, and what assays are used to quantify cytotoxicity?
- Methodology : Cytotoxicity is assessed via MTS assays, which measure metabolic activity. Human RPE cells incubated with all-trans-retinal (20–60 µM) for 24 hours showed dose-dependent metabolic inhibition. Thin-layer chromatography confirmed intracellular uptake of all-trans-retinal, and cell viability was correlated with bisretinoid fluorophore (e.g., A2E) formation .
- Key Data : At 60 µM all-trans-retinal, metabolic activity dropped by ~90%, with significant A2E accumulation observed at concentrations >20 µM .
Q. What spectroscopic techniques are employed to monitor all-trans-retinal dynamics in cellular systems?
- Methodology : Label-free confocal Raman imaging is used to track redox status and mitochondrial interactions. For example, glioblastoma cells treated with 1–10 µM all-trans-retinal for 24–48 hours were analyzed via Raman spectra (532 nm excitation), revealing cytochrome c redox shifts and lipid droplet alterations .
- Key Data : Raman imaging resolved cytochrome c redox changes with 1 µm spatial resolution, showing a 40% increase in oxidized cytochrome c in glioblastoma cells treated with 10 µM all-trans-retinal .
Advanced Research Questions
Q. How do contradictory findings on prRDH’s essentiality in the retinoid cycle inform experimental design for knockout models?
- Methodology : prRDH knockout studies in mice revealed delayed rod function recovery post-illumination, measured via electroretinograms. However, residual retinol dehydrogenase activity suggests compensatory mechanisms. Researchers must control for light intensity (e.g., 3000 lux vs. 500 lux) and use dual approaches: in vivo functional assays and in vitro enzymatic profiling .
- Key Contradiction : prRDH-deficient mice accumulate all-trans-retinal under bright light but retain partial visual cycle function, implying non-essential redundancy .
Q. What mechanisms explain the dual role of all-trans-retinal as both a photoreceptor metabolite and a photodegradation-derived toxin in AMD pathogenesis?
- Methodology : Photodegradation products (methylglyoxal, glyoxal) were quantified via UPLC-ESI-MS in RPE cells exposed to 430 nm light. Extracellular trapping with aminoguanidine confirmed dicarbonyl release, while ELISA detected AGE-modified proteins in irradiated cells .
- Key Data : Irradiated A2E-containing RPE cells released 2.5 µM methylglyoxal, correlating with a 3-fold increase in AGE deposition .
Q. How does all-trans-retinal modulate cyclic nucleotide-gated (CNG) ion channels in a cGMP-dependent manner, and what electrophysiological approaches resolve this?
- Methodology : Patch-clamp recordings of rod CNG channels at varying cGMP concentrations (15 µM vs. 2 mM) revealed all-trans-retinal’s closed-state inhibition. Olfactory CNG channels served as controls to distinguish pore-blocking vs. gating effects. Dose-response curves at 15 µM cGMP showed an IC₅₀ of 35 nM .
- Key Insight : Inhibition efficacy increases 10-fold at low cGMP, suggesting this compound preferentially targets unliganded channels .
Data Contradictions and Resolution Strategies
-
Issue : prRDH’s role in A2E synthesis is debated. While prRDH deficiency reduces all-trans-retinal clearance, A2E overproduction is minimal (<20% increase) , conflicting with in vitro models showing strong correlations .
- Resolution : Use conditional knockout models with time-resolved A2E quantification via HPLC-MS under controlled illumination.
-
Issue : All-trans-retinal’s cytotoxicity thresholds vary across cell lines (e.g., RPE vs. glioblastoma).
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
